Asymmetric Synthesis of HPV Drug Candidate: 96% Diastereofacial Selectivity Achieved via (1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Intermediate
The (1R)-enantiomer of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine serves as a critical chiral intermediate in the large-scale synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a clinical candidate for HPV infection. An asymmetric reductive amination directed by chiral (phenyl)ethylamines yielded up to 96% diastereofacial selectivity [1]. This process was successfully scaled to 200-gallon reactors, delivering multikilogram quantities of the target compound in over 99.5% enantiomeric purity [1]. In contrast, the unsubstituted or 6-bromo analogs lack a comparable reported asymmetric synthesis route with validated scalability and stereocontrol [2].
| Evidence Dimension | Asymmetric reductive amination diastereoselectivity for chiral intermediate |
|---|---|
| Target Compound Data | Up to 96% diastereofacial selectivity |
| Comparator Or Baseline | Unsubstituted or 6-bromo tetrahydrocarbazol-1-amine: No reported asymmetric route with comparable scalability or selectivity |
| Quantified Difference | >96% selectivity vs. unreported for comparators |
| Conditions | Asymmetric reductive amination using chiral (phenyl)ethylamines; scaled in 200-gallon reactors |
Why This Matters
For pharmaceutical development programs targeting HPV, the availability of a scalable, high-selectivity asymmetric route using the 6-chloro intermediate reduces development risk and ensures access to enantiopure material.
- [1] Gudmundsson, K. S.; Xie, S. Efficient Asymmetric Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide for Treatment of Human Papillomavirus Infections. Organic Process Research & Development 2007, 11 (2), 283-288. View Source
- [2] Cobb, J. D.; et al. Asymmetric Synthesis of HCV and HPV Drug Candidates on Scale: The Choice between Enantioselective and Diastereoselective Syntheses. In Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions; Blaser, H.-U., Federsel, H.-J., Eds.; Wiley-VCH: Weinheim, 2010; pp 499-522. View Source
